“4-chlorobut-2-yn-1-amine Hydrochloride” is used in the synthesis of new unsaturated amines. This process involves the Stevens Rearrangement, a base-mediated rearrangement of ammonium ylides that allows for the formation of compounds with a new carbon-carbon bond under mild conditions .
The reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol in the presence of triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene. This compound then reacts with dimethylamine to produce N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine. When this amine is reacted with various compounds in an anhydrous diethyl ether medium, the corresponding ammonium salts are obtained .
The result of this process is the formation of new unsaturated tertiary amines via the Stevens 3,2-rearrangement of quaternary salts . These amines are used for the synthesis of surface-active substances, drugs, biologically active compounds, etc .
4-Chlorobut-2-yn-1-amine Hydrochloride is a chemical compound with the molecular formula C₄H₇Cl₂N and a molecular weight of approximately 140.01 g/mol. It is a hydrochloride salt of 4-chlorobut-2-yn-1-amine, which features a butyne structure with a chlorine substituent at the fourth carbon and an amine group at the first position. This compound is characterized by its linear structure and the presence of both a halogen and an amine functional group, which contribute to its reactivity and potential utility in various chemical applications .
These reactions highlight its versatility as an intermediate in organic synthesis .
The synthesis of 4-chlorobut-2-yn-1-amine Hydrochloride can be achieved through several methods:
These methods allow for efficient production of this compound while minimizing by-products .
4-Chlorobut-2-yn-1-amine Hydrochloride finds applications in various fields:
Its unique structure makes it valuable for developing new therapeutic agents .
Interaction studies involving 4-chlorobut-2-yn-1-amine Hydrochloride focus on its reactivity with biological molecules and other chemicals. These studies are crucial for understanding its potential therapeutic effects and safety profile. Preliminary investigations suggest that it may interact with various proteins and enzymes, potentially leading to inhibition or modulation of biological pathways .
Several compounds share structural similarities with 4-chlorobut-2-yn-1-amine Hydrochloride, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromobut-2-yn-1-amine | Similar but with bromine instead of chlorine | May exhibit different reactivity due to bromine's larger size |
4-Chlorobutylamine | Lacks the triple bond | More straightforward amine properties |
3-Chloroaniline | Contains an aromatic ring | Different reactivity profile due to aromaticity |
The unique aspect of 4-chlorobut-2-yn-1-amine Hydrochloride lies in its combination of a terminal alkyne, halogen, and amine functionalities, which provides distinct reactivity patterns compared to these similar compounds .
4-Chlorobut-2-yn-1-amine hydrochloride (CAS: 77369-59-6) is systematically named as (4-chloro-2-butyn-1-yl)amine hydrochloride under IUPAC guidelines. Alternative designations include 1-amino-4-chloro-2-butyne hydrochloride and 4-chloro-2-butyn-1-aminium chloride. The compound is registered under CAS 77369-59-6 and assigned the MDL number MFCD00236918, with a DSSTox Substance ID of DTXSID30383550.
The molecular formula is C₄H₇Cl₂N, with a molecular weight of 140.01 g/mol. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₇Cl₂N | |
Molecular Weight | 140.01 g/mol | |
SMILES | ClCC#CCN.[H]Cl | |
InChI Key | HZVTZSFWPLLBRF-UHFFFAOYSA-N |
While crystallographic data for 4-chlorobut-2-yn-1-amine hydrochloride remains unpublished, conformational studies of related propargylamine derivatives provide insights. For example:
Irritant;Environmental Hazard